molecular formula C12H12F2O B1324769 Cyclopentyl 3,5-difluorophenyl ketone CAS No. 898791-99-6

Cyclopentyl 3,5-difluorophenyl ketone

Cat. No. B1324769
M. Wt: 210.22 g/mol
InChI Key: ZFVGUJCUVBPFEU-UHFFFAOYSA-N
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Description

Cyclopentyl 3,5-difluorophenyl ketone is a chemical compound that is part of a broader class of organic molecules known as aryl cyclopropyl ketones. These compounds are characterized by a cyclopropyl group attached to a ketone functional group, which is further connected to an aromatic ring that can carry various substituents, such as fluorine atoms in the case of 3,5-difluorophenyl ketones.

Synthesis Analysis

The synthesis of cyclopentyl 3,5-difluorophenyl ketone and related compounds involves several strategies. For instance, cyclopropenyl ketones, which are structurally related to cyclopentyl aryl ketones, can be synthesized and used in Diels-Alder reactions to create products with complex ring structures . Similarly, the synthesis of trifluoromethylated cyclopentadienes from divinyl ketones suggests that functionalized cyclopentyl ketones can be prepared by regiospecific addition reactions . Moreover, the synthesis of 5,6-dihydropyran-2-ones from cyclopropyl aryl ketones indicates that ring expansion reactions can be employed to transform smaller cyclopropyl ketones into larger ring systems . These methods highlight the versatility of synthetic approaches that could be adapted for the synthesis of cyclopentyl 3,5-difluorophenyl ketone.

Molecular Structure Analysis

The molecular structure of cyclopentyl 3,5-difluorophenyl ketone would be expected to feature a cyclopentyl ring attached to a ketone group, which is further connected to a 3,5-difluorophenyl ring. The presence of fluorine atoms on the aromatic ring can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other chemical species.

Chemical Reactions Analysis

Aryl cyclopropyl ketones, such as cyclopentyl 3,5-difluorophenyl ketone, can participate in various chemical reactions. For example, they can undergo [3+2] cycloadditions with olefins to form highly substituted cyclopentane ring systems . Additionally, they can be involved in domino carbocationic rearrangements to yield complex polycyclic structures . These reactions demonstrate the reactivity of aryl cyclopropyl ketones in forming new carbon-carbon bonds and constructing intricate molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentyl 3,5-difluorophenyl ketone would be influenced by its molecular structure. The presence of fluorine atoms is likely to increase the compound's lipophilicity and could affect its boiling point, melting point, and solubility in organic solvents. The ketone functional group would contribute to the molecule's ability to form hydrogen bonds and engage in nucleophilic addition reactions. The cyclopentyl ring could impart strain to the molecule, potentially affecting its stability and reactivity.

Scientific Research Applications

Green Chemistry and Catalysis

Research demonstrates the use of cyclopentyl methyl ether as a novel solvent and catalyst system for acetalization reactions, offering an environmentally friendly alternative for the synthesis of 1,3-dioxanes and 1,3-dioxolanes from aliphatic and aromatic aldehydes or ketones (Azzena et al., 2015). This research underscores the importance of low-impact, sustainable methodologies in chemical synthesis, which could be relevant for the manipulation and application of compounds like Cyclopentyl 3,5-difluorophenyl ketone.

Photocatalysis

A study on [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis highlights a method for generating highly substituted cyclopentane ring systems (Lu, Shen, & Yoon, 2011). This demonstrates the potential for cyclopentyl-related ketones in constructing complex molecular architectures through photocatalytic processes, suggesting avenues for the functionalization or synthesis of derivatives of Cyclopentyl 3,5-difluorophenyl ketone.

Synthetic Methodologies

The formation of nickeladihydropyran by oxidative addition of cyclopropyl ketone showcases a key intermediate in nickel-catalyzed cycloaddition to yield cyclopentane compounds (Ogoshi, Nagata, & Kurosawa, 2006). This research highlights the utility of cyclopropyl ketones in metal-catalyzed reactions, providing insights into how Cyclopentyl 3,5-difluorophenyl ketone might serve as a precursor or intermediate in complex synthetic pathways.

Organic Electronics

A three-step synthetic approach to asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes reveals methods for accessing a broad collection of functionalized bridged bithiophenes, essential for organic electronic applications (Van Mierloo et al., 2010). The versatility in functionalizing cyclopenta derivatives underscores the potential of Cyclopentyl 3,5-difluorophenyl ketone in the synthesis of materials for electronic devices.

Chemical Analysis and Identification

An identification method for impurities in o-chlorophenyl cyclopentyl ketone samples using high-performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry illustrates advanced analytical techniques for characterizing ketone derivatives (Ma et al., 2018). This highlights the importance of analytical methodologies in ensuring the purity and understanding the composition of cyclopentyl ketone derivatives, relevant to the study and application of Cyclopentyl 3,5-difluorophenyl ketone.

properties

IUPAC Name

cyclopentyl-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVGUJCUVBPFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642583
Record name Cyclopentyl(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 3,5-difluorophenyl ketone

CAS RN

898791-99-6
Record name Cyclopentyl(3,5-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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